Fesoterodine Related Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fesoterodine Related Impurity 5 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency . It is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic receptor antagonist .
Synthesis Analysis
During stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity at relative retention time 1.37 was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis
The formation of Fesoterodine Related Impurity 5 seems to be related to the degradation of fesoterodine fumarate . The degradation profile was studied by conducting forced degradation studies .Scientific Research Applications
Analytical Method Development for Quality Control
Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method is specific, precise, and sensitive, making it valuable for routine quality control tests in pharmaceuticals containing fesoterodine (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Degradation Product Identification
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine, identifying its oxidation products through liquid chromatography and mass spectrometry. This study provides insights into the electrochemical properties of fesoterodine and its impurities, which is essential for pharmaceutical analysis (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Stability and Stress Testing
Sangoi et al. (2011) conducted stability and stress testing of fesoterodine, using LC-UV and LC-ESI-MS for investigating degradation products under various conditions. This study aids in understanding the stability of fesoterodine and related impurities under different environmental conditions, which is crucial for ensuring drug safety and efficacy (Sangoi, Todeschini, & Steppe, 2011).
Photodegradation Studies
The photodegradation of fesoterodine was studied by Sangoi et al. (2013), identifying the main degradation products and proposing a complete photodegradation pathway. This research is significant for understanding how light exposure affects fesoterodine and its impurities, influencing storage and handling guidelines (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacokinetic Studies
Several studies, such as those by Malhotra et al. (2009) and Simon & Malhotra (2009), have explored the pharmacokinetic profile of fesoterodine, including its absorption, metabolism, and excretion. These studies contribute to a deeper understanding of how fesoterodine and its related impurities are processed in the body, which is crucial for dosage and drug interaction considerations (Malhotra et al., 2009) (Simon & Malhotra, 2009).
properties
CAS RN |
1428856-45-4 |
---|---|
Product Name |
Fesoterodine Related Impurity 5 |
Molecular Formula |
C44H60N2O3 |
Molecular Weight |
664.98 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.